2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI) 2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI)
Brand Name: Vulcanchem
CAS No.: 162084-58-4
VCID: VC20932534
InChI: InChI=1S/C10H11FO/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3
SMILES: CC(C)C1=CC(=O)C(=CC=C1)F
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol

2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI)

CAS No.: 162084-58-4

Cat. No.: VC20932534

Molecular Formula: C10H11FO

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI) - 162084-58-4

Specification

CAS No. 162084-58-4
Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
IUPAC Name 2-fluoro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C10H11FO/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3
Standard InChI Key TTYMJVBVSNOJII-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=O)C(=CC=C1)F
Canonical SMILES CC(C)C1=CC(=O)C(=CC=C1)F

Introduction

2,4,6-Cycloheptatrien-1-one, 2-fluoro-6-(1-methylethyl)-(9CI) is a derivative of cycloheptatrienone (tropone) with notable structural and functional properties. This compound features a fluorine atom and an isopropyl group attached to the cycloheptatriene ring system, giving it unique chemical and biological characteristics. It is categorized under tropolones, a class of aromatic compounds known for their diverse applications in synthetic chemistry and biological activity.

Chemical Identity

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>11</sub>FO
Molecular Weight168.19 g/mol
CAS Registry Number499-44-5
IUPAC Name2-Fluoro-6-(1-methylethyl)-2,4,6-cycloheptatrien-1-one
Structural FeaturesFluoro substituent at position 2 and isopropyl group at position 6 on the cycloheptatriene ring

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using precursors containing alkene and carbonyl functional groups. Key parameters such as solvent choice, temperature, and reaction time are optimized to achieve high yields and purity.

Key Synthesis Steps:

  • Selection of suitable precursors with functional groups positioned for cyclization.

  • Controlled reaction conditions to ensure the formation of the desired fluoro-isopropyl derivative.

  • Purification using chromatographic or recrystallization techniques.

Applications

This compound, like other tropolone derivatives, has potential applications in:

  • Synthetic Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biological Research: Its electrophilic nature may allow interactions with biological targets, making it a candidate for drug discovery.

  • Material Science: The aromatic framework could be explored for electronic or optical materials.

Biological Activity

Studies on similar tropolone derivatives suggest possible biological activities such as:

  • Interaction with enzymes via electrophilic mechanisms.

  • Potential antimicrobial or anticancer properties due to its reactive functional groups.

Further research is required to confirm these activities specifically for this compound.

Computational Insights

The three-dimensional structure of this compound can be analyzed using computational chemistry tools to predict:

  • Reactivity in various environments.

  • Thermodynamic parameters such as enthalpy changes during reactions.

  • Possible docking interactions with biological targets.

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